molecular formula C19H18BrN3O2 B2632281 Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251702-66-5

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2632281
CAS No.: 1251702-66-5
M. Wt: 400.276
InChI Key: CYXSOSJIMNWBLF-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, an amino group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives

Uniqueness

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

propan-2-yl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-11(2)25-19(24)16-10-21-18-15(9-4-12(3)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXSOSJIMNWBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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